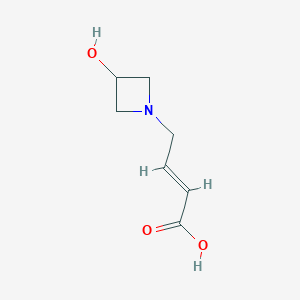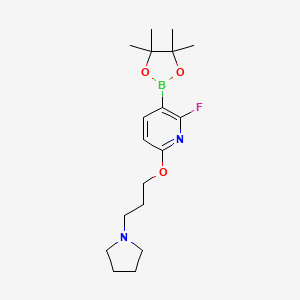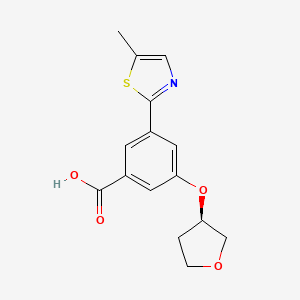
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is a chemical compound that features a unique structure combining an azetidine ring with a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.
Aplicaciones Científicas De Investigación
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid: shares similarities with other azetidine-containing compounds and butenoic acids.
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.
Crotonic acid: A simple butenoic acid that can undergo similar chemical reactions.
Uniqueness
The combination of the azetidine ring and butenoic acid moiety in this compound provides unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+ |
Clave InChI |
GEVGFCOXAHMUFM-OWOJBTEDSA-N |
SMILES isomérico |
C1C(CN1C/C=C/C(=O)O)O |
SMILES canónico |
C1C(CN1CC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)




![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)




![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)



